4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
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Description
4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.18450629 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosensitized Oxygenation and Polymer Conductivity
Research into the photosensitized oxygenation of 2-phenyl-1,3-oxazepine derivatives reveals insights into the fragmentation products valuable for understanding the reactivity of similar compounds under light exposure (SeshimotoOsamu et al., 1976). Additionally, the development of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization demonstrates the potential application of similar structures in creating new materials (G. Sotzing et al., 1996).
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation indicates the versatility of similar compounds in forming structurally diverse heterocycles, which are essential in drug development and materials science (A. Bacchi et al., 2005).
Synthesis of Pyrrolidines and Tetrahydro-1H-azepines
The conversion of quaternary salts into N-ylides leading to pyrrolidines and tetrahydroazepines showcases the potential of using similar compounds in synthetic organic chemistry for generating bioactive molecules (S. A. Soldatova et al., 2008).
Potent and Selective Inhibitors Synthesis
Studies on the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 labeled with carbon-13 and carbon-14 highlight the application of related compounds in synthesizing labeled molecules for pharmacokinetics and bioanalytical studies, crucial in drug development (B. Latli et al., 2017).
Molecular Docking and In Vitro Screening
The synthesis of novel pyridine and fused pyridine derivatives, followed by their in silico molecular docking screenings and antimicrobial and antioxidant activity evaluations, demonstrates the potential of compounds with similar structures in the discovery and development of new therapeutic agents (E. M. Flefel et al., 2018).
Properties
IUPAC Name |
[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-14-20-16-5-4-15(10-17(16)26-14)18(23)22-8-9-25-13-19(24,12-22)11-21-6-2-3-7-21/h4-5,10,24H,2-3,6-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNZPVRRIRBYMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCOCC(C3)(CN4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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